![molecular formula C11H14N4S B7048994 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7048994.png)
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine is a compound that features a thiadiazole ring and a pyridine ring, connected via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a pyridine-containing electrophile.
Linking via Ethanamine: The final step involves the formation of the ethanamine linker, which can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine involves its interaction with biological targets. The thiadiazole ring can mimic nucleic acid bases, allowing it to interfere with DNA replication and protein synthesis . This disruption can inhibit the growth of cancer cells or bacteria.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their wide range of biological activities.
Uniqueness
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine is unique due to the combination of the thiadiazole and pyridine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8(10-5-3-4-6-12-10)13-7-11-15-14-9(2)16-11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZJOPHUQDSFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
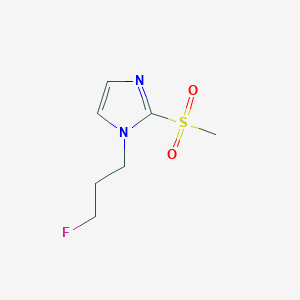

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7048926.png)
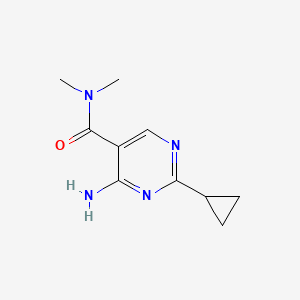
![2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide](/img/structure/B7048940.png)
![N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B7048947.png)
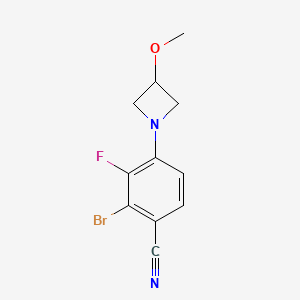
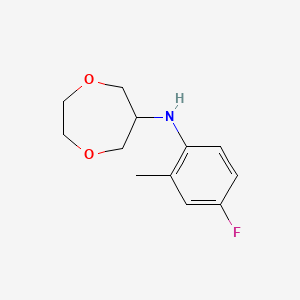
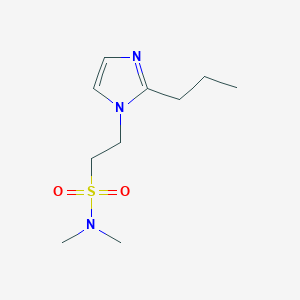
![(2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide](/img/structure/B7048969.png)
![1-[Cyclopropyl(methyl)amino]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B7048974.png)
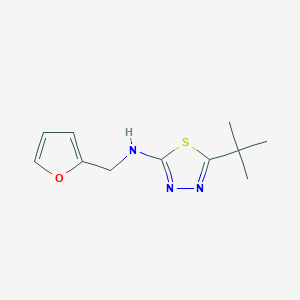
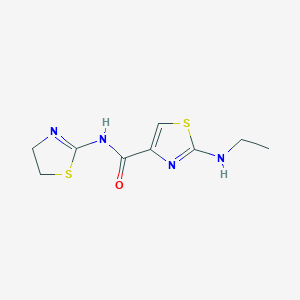
![2-[Butan-2-yl-(3-methylcyclobutanecarbonyl)amino]acetic acid](/img/structure/B7049008.png)
